3a-hydroxy-2-methyl-2-(4-morpholinyl)-2,3,3a,5,6,7-hexahydro-4H-indol-4-one oxime 1-oxide
Description
3a-hydroxy-2-methyl-2-(4-morpholinyl)-2,3,3a,5,6,7-hexahydro-4H-indol-4-one oxime 1-oxide is a complex organic compound that belongs to the class of indole derivatives
Properties
IUPAC Name |
(4E)-4-hydroxyimino-2-methyl-2-morpholin-4-yl-1-oxido-3,5,6,7-tetrahydroindol-1-ium-3a-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-12(15-5-7-20-8-6-15)9-13(17)10(14-18)3-2-4-11(13)16(12)19/h17-18H,2-9H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCFGBOIQXZVRC-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C(=NO)CCCC2=[N+]1[O-])O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2(/C(=N/O)/CCCC2=[N+]1[O-])O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-hydroxy-2-methyl-2-(4-morpholinyl)-2,3,3a,5,6,7-hexahydro-4H-indol-4-one oxime 1-oxide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Morpholine Group: This step may involve nucleophilic substitution reactions where a morpholine ring is introduced.
Oxime Formation: The oxime group is typically introduced through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.
Oxidation: The final step involves the oxidation of the oxime to form the oxime 1-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or ketone.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine or indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine
The compound could be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3a-hydroxy-2-methyl-2-(4-morpholinyl)-2,3,3a,5,6,7-hexahydro-4H-indol-4-one oxime 1-oxide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole cores but different substituents.
Morpholine Derivatives: Compounds with morpholine rings but different core structures.
Oxime Derivatives: Compounds with oxime groups but different overall structures.
Uniqueness
The uniqueness of 3a-hydroxy-2-methyl-2-(4-morpholinyl)-2,3,3a,5,6,7-hexahydro-4H-indol-4-one oxime 1-oxide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
